2-Ethyl-5-nitroisoindoline
Description
2-Ethyl-5-nitroisoindoline is a nitro-substituted isoindoline derivative characterized by an ethyl group at the 2-position and a nitro group at the 5-position of the isoindoline scaffold. Isoindolines are bicyclic aromatic compounds with a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The nitro group introduces electron-withdrawing effects, influencing reactivity and stability, while the ethyl substituent may enhance lipophilicity and steric bulk compared to smaller alkyl groups like methyl.
Properties
CAS No. |
911300-54-4 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-ethyl-5-nitro-1,3-dihydroisoindole |
InChI |
InChI=1S/C10H12N2O2/c1-2-11-6-8-3-4-10(12(13)14)5-9(8)7-11/h3-5H,2,6-7H2,1H3 |
InChI Key |
OZNOXKROZMEYCR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=C(C1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Ethyl vs. Methyl: The ethyl group in this compound likely reduces melting points compared to methyl analogs due to poorer crystal packing . Lipophilicity (logP) is also expected to increase, enhancing solubility in organic solvents. Nitro Position: The 5-nitro group in isoindoline derivatives directs electrophilic substitution reactions to specific positions, similar to observations in 5-nitroisoquinoline systems .
Reactivity: Nitroisoindolines may undergo amidation or nucleophilic aromatic substitution, as seen in 5-nitroisoquinoline (e.g., SNH amidation under basic conditions) . However, the ethyl substituent could sterically hinder such reactions compared to smaller analogs.
Thermal and Physical Properties :
- The absence of dione groups in this compound (vs. 2-methyl-5-nitroisoindoline-1,3-dione) reduces polarity, favoring solubility in aprotic solvents like DMSO or THF.
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